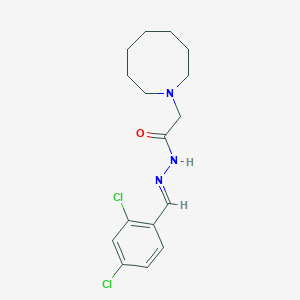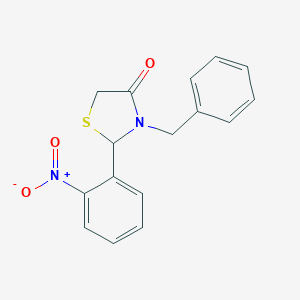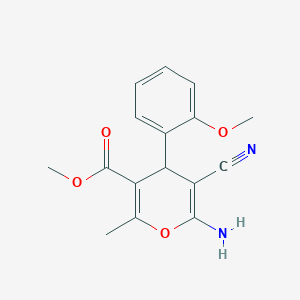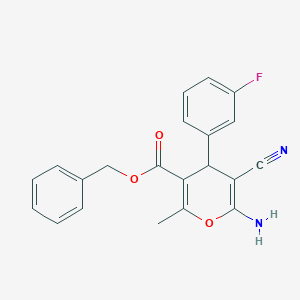
N-(4-CHLORO-3-NITROPHENYL)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-(4-NITROPHENYL)PROPANAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-CHLORO-3-NITROPHENYL)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-(4-NITROPHENYL)PROPANAMIDE” is a complex organic compound that features multiple functional groups, including nitro, chloro, and isoindole moieties. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-CHLORO-3-NITROPHENYL)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-(4-NITROPHENYL)PROPANAMIDE” typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of nitro groups to the aromatic rings.
Chlorination: Substitution of hydrogen atoms with chlorine.
Amide Formation: Coupling of the nitro-chloro aromatic compound with an isoindole derivative under amide bond-forming conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro groups can undergo reduction to amines.
Reduction: The compound can be reduced to form various intermediates.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines, thiols.
Major Products
The major products depend on the specific reactions and conditions used. For example, reduction of nitro groups typically yields amines, while substitution reactions can yield a variety of derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Compounds with nitro and chloro groups are often used as intermediates in the synthesis of catalysts.
Materials Science: Such compounds can be used in the development of new materials with specific electronic properties.
Biology and Medicine
Drug Development:
Biological Studies: Used in studies to understand the interaction of complex organic molecules with biological systems.
Industry
Dyes and Pigments: The aromatic structure with nitro and chloro groups can be used in the synthesis of dyes and pigments.
Polymers: Used as monomers or additives in polymer chemistry.
Mecanismo De Acción
The mechanism of action for “N-(4-CHLORO-3-NITROPHENYL)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-(4-NITROPHENYL)PROPANAMIDE” would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The nitro and chloro groups could play a role in binding to molecular targets, while the isoindole moiety might influence the compound’s overall stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
N-{4-chloro-3-nitrophenyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide: Similar structure but without the additional nitro group on the phenyl ring.
N-{4-chloro-3-nitrophenyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-{4-methoxyphenyl}propanamide: Similar structure with a methoxy group instead of a nitro group.
Uniqueness
The presence of both nitro and chloro groups, along with the isoindole moiety, makes “N-(4-CHLORO-3-NITROPHENYL)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-(4-NITROPHENYL)PROPANAMIDE” unique
Propiedades
Fórmula molecular |
C23H15ClN4O7 |
|---|---|
Peso molecular |
494.8g/mol |
Nombre IUPAC |
N-(4-chloro-3-nitrophenyl)-2-(1,3-dioxoisoindol-2-yl)-3-(4-nitrophenyl)propanamide |
InChI |
InChI=1S/C23H15ClN4O7/c24-18-10-7-14(12-19(18)28(34)35)25-21(29)20(11-13-5-8-15(9-6-13)27(32)33)26-22(30)16-3-1-2-4-17(16)23(26)31/h1-10,12,20H,11H2,(H,25,29) |
Clave InChI |
RCIKEFHYGIZXJE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-AMINO-4-[4-(PROPAN-2-YL)PHENYL]-4H-BENZO[H]CHROMENE-3-CARBONITRILE](/img/structure/B404433.png)


![2-[3,4-bis(methyloxy)phenyl]-4-ethyl-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol](/img/structure/B404440.png)
![1-[(2,6-Dichlorophenyl)methyl]piperidine-3-carboxamide](/img/structure/B404441.png)
![4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl methyl ether](/img/structure/B404442.png)
![N-{[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylene}-N-(2-methylphenyl)amine](/img/structure/B404444.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine](/img/structure/B404445.png)
![N-(5-{2-[(4-bromophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)-3,5-ditert-butylbenzamide](/img/structure/B404446.png)
![ETHYL (4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-1-(3,4-DIMETHYLPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B404449.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-ethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B404450.png)
